molecular formula C13H15NO3 B8538489 Ethyl 1-(phenylaminocarbonyl)cyclopropanecarboxylate

Ethyl 1-(phenylaminocarbonyl)cyclopropanecarboxylate

Cat. No. B8538489
M. Wt: 233.26 g/mol
InChI Key: NATMECSHLDUFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05123951

Procedure details

1-Carboethoxycyclopropanecarboxylic acid (3.95 grams, 0.025 mole), ethyl chloroformate (2.71 grams, 0.025 mole) and aniline (2.33 grams, 0.025 mole) were reacted sequentially in the presence of triethylamine (2.53 grams, 0.025 mole) in a manner similar to that described for ethyl 1-(4-chloro-2-ethylphenylaminocarbonyl)cyclopropanecarboxylate in Example XXXIII to give ethyl 1-(phenylaminocarbonyl)cyclopropanecarboxylate which was then hydrolyzed in a manner similar to that described in Example VII to give 2.42 grams (0.01 mole) of 1-(phenylaminocarbonyl)cyclopropanecarboxylic acid having a melting point of 178° C.-181° C. NMR analysis of the product indicated the following:
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
ethyl 1-(4-chloro-2-ethylphenylaminocarbonyl)cyclopropanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1(C(O)=O)CC1)(OCC)=O.ClC(OCC)=O.NC1C=CC=CC=1.C(N(CC)CC)C.Cl[C:33]1[CH:38]=[CH:37][C:36]([NH:39][C:40]([C:42]2([C:45]([O:47][CH2:48][CH3:49])=[O:46])[CH2:44][CH2:43]2)=[O:41])=[C:35](CC)[CH:34]=1>>[C:36]1([NH:39][C:40]([C:42]2([C:45]([O:47][CH2:48][CH3:49])=[O:46])[CH2:43][CH2:44]2)=[O:41])[CH:35]=[CH:34][CH:33]=[CH:38][CH:37]=1

Inputs

Step One
Name
Quantity
3.95 g
Type
reactant
Smiles
C(=O)(OCC)C1(CC1)C(=O)O
Name
Quantity
2.71 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
2.33 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
2.53 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
ethyl 1-(4-chloro-2-ethylphenylaminocarbonyl)cyclopropanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)NC(=O)C1(CC1)C(=O)OCC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)C1(CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.